5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H27N5O3S and its molecular weight is 453.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
, which play crucial roles in cellular processes and are targets for cancer treatment.
Mode of Action
Kinase inhibitors generally work by blocking the activity of kinases, thereby disrupting the signaling pathways that drive cell proliferation and survival .
Biochemical Pathways
Without specific information on “5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione”, it’s hard to say which biochemical pathways it might affect. Kinase inhibitors can affect a variety of pathways related to cell growth and survival .
Result of Action
Kinase inhibitors can have a variety of effects, including inducing apoptosis (cell death), inhibiting cell growth, and blocking cell signaling pathways .
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-15-8-10-16(11-9-15)19-24-20-18(22(30)27(3)23(31)26(20)2)21(25-19)32-14-17(29)28-12-6-4-5-7-13-28/h8-11H,4-7,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJCOXTVUYHJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)N4CCCCCC4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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